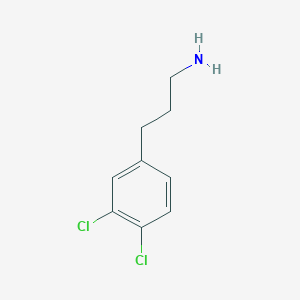

3-(3,4-Dichlorophenyl)propan-1-amine

概要

説明

“3-(3,4-Dichlorophenyl)propan-1-amine” is an amphetamine-derived drug invented by Eli Lilly in the 1960s . It acts as a highly potent and selective serotonin releasing agent (SSRA) and binds to the serotonin transporter with high affinity . It also acts as a selective serotonergic neurotoxin in a similar manner to the related para-chloroamphetamine .

Synthesis Analysis

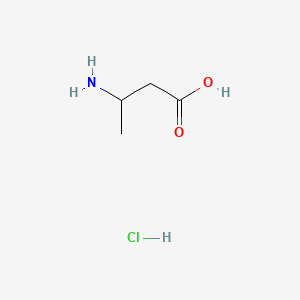

The synthesis of “this compound” involves several steps . The reaction of 3,4-Dichlorobenzyl Chloride with cyanide anion gives 3,4-Dichlorophenylacetonitrile. Reaction with sodium methoxide and ethylacetate gives Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile. Removal of the nitrile group in the presence of sulfuric acid gives 3,4-Dichlorophenylacetone. Oxime formation with hydroxylamine gives N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine. Reduction of the oxime completes the synthesis of 3,4-Dichloroamphetamine .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H11Cl2N . The exact mass is 239.00400 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” have been described in the Synthesis Analysis section above .

科学的研究の応用

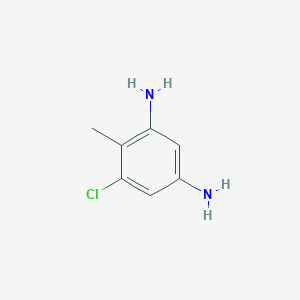

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Research has explored the synthesis and characterization of several N3O3 amine phenols, which are reduction products of corresponding Schiff bases derived from triaminopropane and salicylaldehydes. These compounds, including those with 3,5-dichloro-2-hydroxybenzyl amino groups, have been studied for their potential in creating complex metal ions structures, showcasing their application in inorganic chemistry and potential use in catalysis and material science (Liu, Wong, Rettig, & Orvig, 1993).

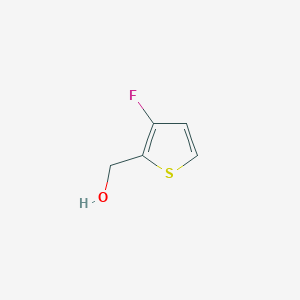

Synthesis and Characterization of N,4-Diphenyl Thiazole-2-Amine

This research describes the synthesis and characterization of compounds through a three-step pathway involving bromo and chloro substituted thiazol-2-amines. The study highlights the structural analysis through X-ray diffraction, providing insights into their potential applications in developing new materials and chemical intermediates (Nadaf et al., 2019).

Corrosion Inhibition Studies

A study focusing on the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including those with chlorophenyl groups, used density functional theory (DFT) calculations and molecular dynamics simulations. This research is crucial for understanding how these compounds can be applied to protect metals from corrosion, indicating their significance in industrial applications (Kaya et al., 2016).

Novel Amino-Functionalized Polymers for Environmental Applications

The development of an amino-functionalized polymer utilizing sol-gel technology for the extraction of chlorophenols from environmental samples demonstrates the application of such compounds in environmental chemistry and pollution control. This study underscores the role of innovative materials in enhancing analytical methodologies for detecting and quantifying hazardous substances in water (Bagheri, Babanezhad, & Khalilian, 2008).

作用機序

Target of Action

The primary target of 3-(3,4-Dichlorophenyl)propan-1-amine is the serotonin transporter . This compound binds to the serotonin transporter with high affinity . The serotonin transporter plays a crucial role in the regulation of serotonin levels in the brain, which is important for mood regulation and can affect feelings of well-being and happiness .

Mode of Action

This compound acts as a highly potent and selective serotonin releasing agent (SSRA) . It also acts as a selective serotonergic neurotoxin, similar to the related para-chloroamphetamine, though with slightly lower potency . Additionally, it is a monoamine oxidase inhibitor (MAOI), and a very potent inhibitor of the enzyme phenylethanolamine N-methyl transferase, which normally functions to transform noradrenaline into adrenaline in the body .

Biochemical Pathways

The compound’s action on the serotonin transporter affects the serotonergic system . This results in an enhanced serotonergic neurotransmission .

Result of Action

The result of the action of this compound is an increase in serotonergic neurotransmission . This can lead to an improvement in mood and a reduction in symptoms of depression .

Safety and Hazards

生化学分析

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific properties of the compound and the biomolecules it interacts with .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-(3,4-dichlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWHHNQJNXGPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

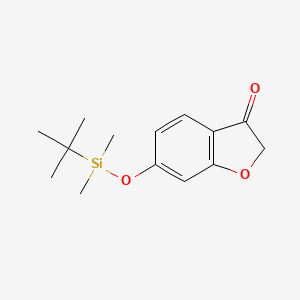

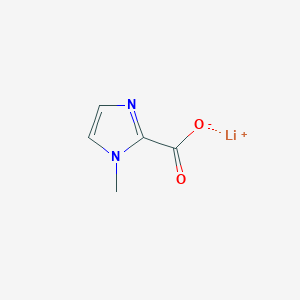

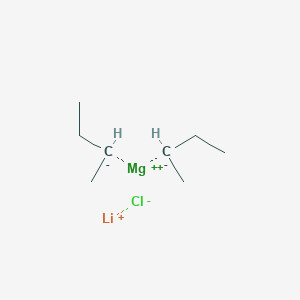

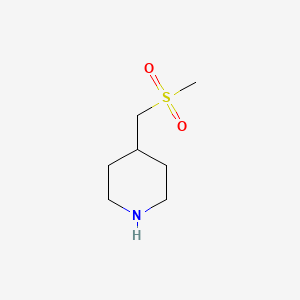

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1647021.png)

![(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1647041.png)

![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1647045.png)

![4-Methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1647047.png)